4-{[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile
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Overview
Description
4-{[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile is a complex organic compound with the molecular formula C21H24N4O. This compound features a unique structure that includes a cyclopropyl group, a dihydropyridazinone moiety, and a piperidine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the piperidine derivative with benzonitrile under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-{[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-{[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid: This compound shares the dihydropyridazinone moiety and the cyclopropyl group but differs in the rest of its structure.
N-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide: Another similar compound with a different core structure but containing the cyclopropyl-dihydropyridazinone motif.
Uniqueness
The uniqueness of 4-{[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-13-15-1-3-16(4-2-15)14-23-11-9-18(10-12-23)24-20(25)8-7-19(22-24)17-5-6-17/h1-4,7-8,17-18H,5-6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIUMTNDHGTKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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